molecular formula C15H14N4O2S B2386568 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide CAS No. 379239-57-3

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2386568
CAS RN: 379239-57-3
M. Wt: 314.36
InChI Key: HVPBYYHGVNFDHG-UHFFFAOYSA-N
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Description

“2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide” is a compound that belongs to the class of triazolopyridine . Triazolopyridines are known for their diverse biological activities, including antifungal, anti-inflammatory, anti-oxidation, and anti-cancer activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel [1,2,4]triazolo [4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FT IR, 1H NMR, 13C NMR, and MS . For example, the 1H NMR spectrum of a similar compound showed signals at δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the reaction of [1,2,4]triazolo [4,3-a]pyridinium tetrafluoroborates with [RhCl (COD)]2 and [PdCl (allyl)]2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding [RhCl (COD) (Tripy)] and [PdCl (allyl) (Tripy)] complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, a similar compound was found to be a yellow solid with a melting point of 328–330 °C .

Scientific Research Applications

Anticancer Applications

Modifications of triazolo[4,3-a]pyridine derivatives have been investigated for their potent anticancer effects. For instance, compounds exhibiting remarkable anticancer effects and low toxicity have been synthesized by modifying the acetamide group, indicating the potential for developing effective anticancer agents with reduced side effects (Wang et al., 2015).

Antimicrobial Activities

The synthesis and evaluation of novel heterocycles incorporating triazolo[4,3-a]pyridine derivatives have been explored for their insecticidal and antimicrobial properties. Such compounds have shown efficacy against various pathogens, suggesting their use as potential antimicrobial agents (Fadda et al., 2017).

Inhibitors for Biological Targets

Triazolo[4,3-a]pyridine derivatives have been identified as selective ligands for specific receptors, indicating their utility in imaging and potentially therapeutic applications. For example, their use as PET imaging agents for CRF1 receptors highlights the compound's relevance in neuroscience research (Kumar et al., 2006).

Herbicidal Activity

The modification of triazolopyrimidine sulfonanilide compounds to produce new herbicidal compounds with high activity and faster degradation rates in soil exemplifies the compound's application in agriculture. Such research underscores the potential for developing environmentally friendly herbicides (Chen et al., 2009).

Safety and Hazards

The safety and hazards of similar compounds have been reported . For example, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, a similar compound, has been classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions for the research on similar compounds could involve the design and synthesis of more derivatives with enhanced biological activities . For example, the design and synthesis of new [1,2,4]triazolo [4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase has been suggested .

properties

IUPAC Name

N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-21-12-6-4-5-11(9-12)16-14(20)10-22-15-18-17-13-7-2-3-8-19(13)15/h2-9H,10H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPBYYHGVNFDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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